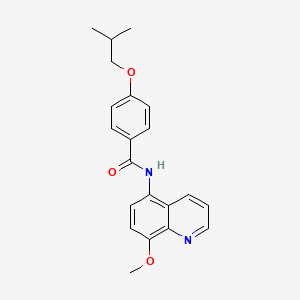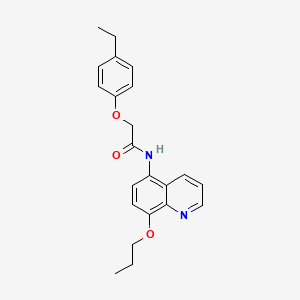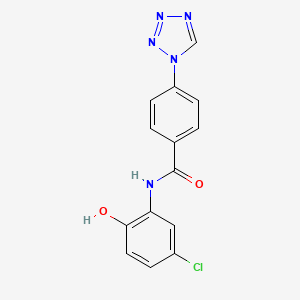
N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of 8-methoxyquinoline: This can be achieved through the methoxylation of quinoline.
Coupling with 4-(2-methylpropoxy)benzoic acid: The 8-methoxyquinoline is then coupled with 4-(2-methylpropoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could occur at the quinoline ring.
Substitution: The benzamide group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications, particularly in the development of anti-cancer or anti-microbial agents.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The methoxy and benzamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its anti-malarial properties.
8-methoxyquinoline: A derivative with enhanced biological activity.
4-(2-methylpropoxy)benzoic acid: A compound with potential anti-inflammatory properties.
Uniqueness
N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide is unique due to the combination of the quinoline core with the methoxy and benzamide substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)13-26-16-8-6-15(7-9-16)21(24)23-18-10-11-19(25-3)20-17(18)5-4-12-22-20/h4-12,14H,13H2,1-3H3,(H,23,24) |
InChI Key |
XFEBXDWECKOVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide](/img/structure/B11319570.png)
![4-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11319572.png)

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11319582.png)
![2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11319599.png)
![4-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11319611.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319628.png)
![5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11319630.png)
![N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11319632.png)

![N-(3-acetylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319645.png)
![N-(2,6-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319661.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B11319666.png)
